磷酸钠地塞米松
描述
Dexamethasone Sodium Phosphate (DEX-P) is a synthetic adrenocortical steroid known for its potent anti-inflammatory and immunosuppressant properties. It is a white or slightly yellow, crystalline powder, highly soluble in water and exceedingly hygroscopic, with a molecular weight of 516.41. It is chemically designated as 9-fluoro-11ß, 17-dihydroxy-16-methyl-21-(phosphonooxy) pregna-1, 4-diene-3,20-dione disodium salt (medicines.org.uk aldin.jamison, 2015).
Synthesis Analysis
The synthesis of Dexamethasone Sodium Phosphate (DS) involves introducing a sulfate group to dexamethasone, significantly lowering its partition coefficient and making it a potential colon-specific prodrug of dexamethasone. DS is stable in varied pH buffer solutions and upper intestinal contents of rats for 24 hours, and upon reaching the colon, is hydrolyzed to produce dexamethasone efficiently (I. Kim et al., 2006).
Molecular Structure Analysis
DEX-P's molecular structure, as a disodium salt of dexamethasone phosphate, contributes to its solubility and stability. This structure is pivotal in its interaction with biological molecules, including its efficient conversion to dexamethasone in the bloodstream when administered iontophoretically, indicating the role of its molecular configuration in therapeutic applications (J. Cázares-Delgadillo et al., 2010).
Chemical Reactions and Properties
DEX-P undergoes specific chemical interactions, notably its conversion to dexamethasone upon administration. This transformation is significant in medical applications, ensuring the active form, dexamethasone, is available for its intended pharmacological effects. The process is evident in both in vitro and in vivo settings, with almost complete conversion to DEX in the bloodstream, indicating the chemical stability and reactivity of DEX-P (J. Cázares-Delgadillo et al., 2010).
Physical Properties Analysis
DEX-P's physical properties, including its crystalline form, solubility in water, and hygroscopic nature, are crucial for its pharmacological efficacy and stability. These characteristics facilitate its application in various pharmaceutical formulations and determine its interaction with biological membranes and proteins (medicines.org.uk aldin.jamison, 2015).
Chemical Properties Analysis
The chemical properties of DEX-P, such as its stability in solution and responsiveness to physiological conditions, underscore its utility in medical treatments. Its interaction with bovine serum albumin (BSA) through fluorescence quenching, indicating van der Waals interactions and hydrogen bonding, exemplifies its reactive nature and potential in drug delivery systems (Qian Wang et al., 2014).
科学研究应用
1. Treatment of Ulcerative Colitis
- Summary of Application : DSP is used in the treatment of Ulcerative Colitis (UC), a chronic inflammatory condition affecting the mucosal layer of the colon and rectum . DSP is a potent anti-inflammatory glucocorticoid .
- Methods of Application : A novel approach for the oral colon-targeted delivery of DSP has been developed. This involves the encapsulation of DSP-zinc-poly (lactic-co-glycolic acid) (PLGA) nanocomplex (DZP-NCs) in alginate microgel . The gel releases DZP-NCs in the stimulated intestinal fluid and dampens the release of DSP in the upper gastrointestinal tract .
- Results or Outcomes : The DZP-NCs-in-microgel alleviated colonic inflammation in a mouse model of dextran sodium sulfate-induced colitis by relieving clinical symptoms and histological marks .
2. Treatment of Noninfectious Uveitis
- Summary of Application : DSP is used in the treatment of noninfectious uveitis, a group of intraocular inflammatory disorders which may result in significant visual loss .
- Methods of Application : DSP-Visulex is a noninvasive drug delivery system that administers DSP by passive diffusion through the limbal sclera into the interior of the eye utilizing the transscleral pathway . This once-a-week administration has shown to be safe and efficacious for noninfectious uveitis in animal models .
- Results or Outcomes : In a clinical study of anterior uveitis, the DSP-Visulex treatments have been shown to be safe and well tolerated. Their efficacy was comparable to that of the daily prednisolone acetate drops .
3. Treatment of Emetic Effects of Cancer Therapy
- Summary of Application : DSP is used in the treatment of emetic effects (nausea and vomiting) associated with cancer therapy . This is particularly important as these side effects can significantly impact the quality of life of patients undergoing cancer treatment.
- Methods of Application : DSP is typically administered intravenously or orally as part of a regimen to manage nausea and vomiting induced by chemotherapy .
- Results or Outcomes : DSP has been found to be effective in reducing the severity and frequency of nausea and vomiting in patients undergoing cancer therapy .
4. Promotion of Osteoinduction
- Summary of Application : DSP has been shown to promote osteoinduction, which is the process of inducing the differentiation of progenitor cells into osteoblasts .
- Methods of Application : The role of DSP in promoting osteoinduction has been demonstrated through its interaction with bone morphogenic proteins (BMPs), which play a vital role in mesenchymal stem cell (MSC) differentiation into osteogenic cells .
- Results or Outcomes : Studies have shown that DSP can enhance the osteogenic differentiation of MSCs, which could have potential applications in bone tissue engineering .
5. Treatment of Emetic Effects of Cancer Therapy
- Summary of Application : DSP is used in the treatment of emetic effects (nausea and vomiting) associated with cancer therapy . This is particularly important as these side effects can significantly impact the quality of life of patients undergoing cancer treatment.
- Methods of Application : DSP is typically administered intravenously or orally as part of a regimen to manage nausea and vomiting induced by chemotherapy .
- Results or Outcomes : DSP has been found to be effective in reducing the severity and frequency of nausea and vomiting in patients undergoing cancer therapy .
6. Promotion of Osteoinduction
- Summary of Application : DSP has been shown to promote osteoinduction, which is the process of inducing the differentiation of progenitor cells into osteoblasts .
- Methods of Application : The role of DSP in promoting osteoinduction has been demonstrated through its interaction with bone morphogenic proteins (BMPs), which play a vital role in mesenchymal stem cell (MSC) differentiation into osteogenic cells .
- Results or Outcomes : Studies have shown that DSP can enhance the osteogenic differentiation of MSCs, which could have potential applications in bone tissue engineering .
安全和危害
DSP may damage the unborn child . Clinical use may cause an increase in blood pressure (hypertension). Drugs of this class may cause Cushing’s syndrome, manifested by moon face, obesity, headache, acne, thirst, increased urination, impotence, menstrual irregularities, facial hair growth, and mental changes .
未来方向
Dexamethasone, a steroid sometimes used for asthma, cancer, and rheumatoid arthritis, could reduce deaths in hospitalized coronavirus patients with severe complications by about a third, according to a new study . Another study suggests that dexamethasone sodium phosphate can be a successful alternative treatment for patients with systemic lupus erythematosus complicated by macrophage activation syndrome .
属性
IUPAC Name |
disodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12-,15+,16+,17+,19+,20+,21+,22+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCQGRYPOISRTQ-FCJDYXGNSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FNa2O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047429 | |
Record name | Dexamethasone sodium phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dexamethasone sodium phosphate | |
CAS RN |
2392-39-4 | |
Record name | Dexamethasone sodium phosphate [USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002392394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, sodium salt (1:2), (11.beta.,16.alpha.)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dexamethasone sodium phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dexamethasone 21-(disodium phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.495 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXAMETHASONE SODIUM PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI9376Y64P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。